Crotonic anhydride
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Overview
Description
Crotonic anhydride is an organic compound derived from crotonic acid. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form derivatives that are useful in different fields.
Synthetic Routes and Reaction Conditions:
From Crotonic Acid and Acetic Anhydride: One common method to prepare this compound involves heating crotonic acid with acetic anhydride. This reaction typically requires elevated temperatures to facilitate the formation of the anhydride.
From Crotonyl Chloride and Sodium Crotonate: Another method involves the reaction of crotonyl chloride with sodium crotonate. This method is often used in laboratory settings due to its efficiency and straightforward procedure.
Industrial Production Methods:
Oxidation of Crotonaldehyde: Industrially, this compound can be produced by the oxidation of crotonaldehyde. This method is preferred for large-scale production due to its cost-effectiveness and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form crotonic acid or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Acid or base catalysts can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield crotonic acid and other oxidized derivatives.
Reduction Products: Reduction typically produces crotonic acid or crotyl alcohol.
Substitution Products: Substitution reactions can yield a variety of functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Crotonic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of crotonic anhydride involves nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group. This mechanism is typical for anhydrides and is utilized in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but derived from acetic acid. It is less reactive compared to crotonic anhydride.
Maleic Anhydride: Another anhydride with different reactivity and applications, often used in the production of resins and coatings.
Succinic Anhydride: Used in similar applications but has different chemical properties and reactivity.
Uniqueness of this compound:
Reactivity: this compound is more reactive due to the presence of the conjugated double bond in its structure.
Applications: Its unique reactivity makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
623-68-7 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
but-2-enoyl but-2-enoate |
InChI |
InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3 |
InChI Key |
VJDDQSBNUHLBTD-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC(=O)C=CC |
Canonical SMILES |
CC=CC(=O)OC(=O)C=CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Crotonic Anhydride and what are its key structural features?
A1: this compound is an organic compound with the molecular formula (CH₃CH=CHCO)₂O. It is the anhydride of crotonic acid, a naturally occurring unsaturated carboxylic acid. Structurally, this compound features two crotonyl groups (CH₃CH=CHCO) linked by an oxygen atom. This symmetrical structure influences its reactivity and applications.
Q2: How does this compound interact with wood, and what are the implications?
A2: Research indicates that this compound reacts with wood components, specifically with Scots pine (Pinus sylvestris) and Corsican pine (Pinus nigra) [, ]. This reaction is significantly enhanced by the presence of pyridine, which likely acts as a catalyst and solvent []. The reaction modifies the wood's chemical composition and potentially its physical properties, opening possibilities for applications in wood modification and preservation.
Q3: What is known about the kinetics of this compound's reaction with wood?
A3: The initial reaction of this compound with Scots and Corsican pine exhibits pseudo-first-order kinetics []. This means the reaction rate is directly proportional to the concentration of this compound. The activation energies for this reaction have been determined for both wood species, providing insights into the energy barriers that need to be overcome for the reaction to proceed [].
Q4: Can the activation energy difference observed between Scots and Corsican pine be explained?
A4: While a difference of approximately 10 kJ mol-1 in activation energy was observed between the two wood species, the underlying reason for this difference remains unknown []. Further research exploring the specific chemical compositions of these wood species and their interactions with this compound could elucidate this discrepancy.
Q5: What is the significance of studying the activation energy of this reaction?
A5: Understanding the activation energy is crucial for designing efficient large-scale processes involving the reaction of this compound with wood []. This knowledge allows for optimizing reaction conditions, such as temperature and catalyst concentration, to achieve desired reaction rates and yields.
Q6: How is this compound employed in the synthesis of other compounds?
A6: this compound acts as a versatile reagent in various organic synthesis reactions:
- Esterification: It reacts with alcohols to form crotonic acid esters. For instance, it reacts with camptothecin and 9-nitrocamptothecin to yield corresponding esters studied for their anti-tumor activity [, ].
- Acylation: It reacts with amines to form N-crotonyl derivatives. This reaction is exemplified by the synthesis of crotamiton, a pharmaceutical compound, using 14C-labelled this compound [].
- Annulation: It reacts with heterocyclic ketene aminals to synthesize substituted bicyclic 2-pyridones []. This reaction highlights its utility in constructing complex heterocyclic systems with potential biological activities.
Q7: How does this compound contribute to the study of fatty acid biosynthesis?
A7: this compound is used in the preparation of crotonyl CoA, a substrate for Enoyl ACP Reductase (ER) []. This enzyme catalyzes the final reductive step in the de novo biosynthesis of fatty acids in plants. The availability of crotonyl CoA enabled the study of ER kinetics and the determination of its extinction coefficient for the first time [].
Q8: Beyond wood and biochemical applications, what other research areas involve this compound?
A8: this compound is investigated for its potential in material science and polymer chemistry:
- Photo-alignment of Liquid Crystals: It serves as a precursor for synthesizing photo-activators that improve the alignment properties of liquid crystals used in displays [, ].
- Hydrogel Synthesis: this compound is used in synthesizing a photochromic and pH-sensitive colorimetric hydrogel based on azobenzene []. This application demonstrates its potential in creating smart materials with tailored properties.
- Polymer Modification: It can be used to modify lignin, a complex polymer found in wood, by esterification []. Esterified lignin, in turn, can be blended with polylactic acid to enhance its mechanical properties [].
Q9: Are there any studies focusing on the polymerization of this compound itself?
A9: While not extensively discussed in the provided research, the cyclopolymerization of methacrylic this compound has been investigated []. This area could be of interest for developing novel polymers with unique properties derived from the this compound structure.
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